1H-Imidazo(2,1-b)purin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroimidazo[2,1-b]purin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h1-3H,(H,9,10)(H,8,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXKHFTZRHDUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C(=O)NC2=N1)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212164 | |
| Record name | 1H-Imidazo(2,1-b)purin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62962-42-9 | |
| Record name | N2,3-Ethenoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62962-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo(2,1-b)purin-4(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062962429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(2,1-b)purin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazo 2,1 B Purin 4 5h One and Its Derivatives
Proposed Reaction Mechanisms and Intermediates
The synthesis of the 1H-Imidazo(2,1-b)purin-4(5H)-one core and its derivatives is typically achieved through a cyclocondensation reaction between a guanine (B1146940) or guanosine (B1672433) precursor and a suitable α-dicarbonyl or α-haloaldehyde/ketone compound. The proposed reaction mechanisms involve a series of nucleophilic attacks and intramolecular cyclizations, leading to the formation of the fused imidazole (B134444) ring.
The generally accepted mechanism for the formation of etheno-type adducts, such as the structurally related 1,N2-ethenoguanine, provides a strong model for the synthesis of this compound. This process is initiated by the reaction of a guanine derivative with a bifunctional electrophile like chloroacetaldehyde (B151913) or an α-dicarbonyl compound.
A proposed mechanistic pathway for the reaction of a guanine derivative with an α-haloaldehyde, such as chloroacetaldehyde, is detailed below. This reaction proceeds through several key intermediates. The initial step is the alkylation of the most nucleophilic nitrogen atom of the guanine ring, which is the N1 position. This is followed by an intramolecular cyclization and dehydration to yield the final tricyclic product.
A plausible reaction mechanism involves the following steps:
Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of the N1 nitrogen of the guanine derivative onto the electrophilic carbon of the α-haloaldehyde (e.g., the methylene (B1212753) carbon of chloroacetaldehyde). This results in the formation of an N1-alkylated intermediate.
Formation of a Hemiaminal Intermediate: The aldehyde group of the N1-alkylated intermediate is then attacked intramolecularly by the exocyclic N2-amino group of the guanine base. This leads to the formation of a cyclic hemiaminal intermediate. nih.gov
Dehydration: Under acidic or thermal conditions, the hemiaminal intermediate undergoes dehydration, losing a molecule of water to form a Schiff base-like intermediate.
Final Cyclization and Aromatization: The final step involves the formation of the stable, fused imidazole ring, resulting in the this compound structure. This process is driven by the formation of a conjugated aromatic system.
The reaction of guanine derivatives with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or methylglyoxal, is also a viable route for the synthesis of these fused imidazole systems. nih.govacs.org The mechanism is thought to proceed through a similar pathway of initial condensation at the N1 and N2 positions, followed by cyclization and dehydration.
| Step | Description | Intermediate Structure |
| 1 | Nucleophilic attack of guanine N1 on the α-haloaldehyde. | N1-alkylated guanine |
| 2 | Intramolecular attack of the N2-amino group on the aldehyde carbonyl. | Cyclic hemiaminal |
| 3 | Acid-catalyzed dehydration of the hemiaminal. | Schiff base intermediate |
| 4 | Tautomerization and final ring closure. | This compound |
Table 1: Proposed Intermediates in the Synthesis of this compound from a Guanine Derivative and an α-Haloaldehyde.
The study of the formation of 1,N2-ethenoguanine from the reaction of deoxyguanosine with epoxyaldehydes further supports this mechanistic framework. acs.org In this case, the epoxide opening by the N1 of guanine initiates the cascade of reactions leading to the fused ring system.
It is important to note that the regioselectivity of the initial attack and the stability of the intermediates can be influenced by the specific reactants and reaction conditions, such as pH and temperature. nih.gov For instance, in the reaction of chloroacetaldehyde with adenosine (B11128) and cytidine (B196190), stable hemiaminal intermediates have been isolated. nih.gov While not guanine-based, these findings lend strong support to the proposed mechanism involving similar intermediates in the synthesis of this compound.
Structural Characterization and Advanced Spectroscopic Analysis of 1h Imidazo 2,1 B Purin 4 5h One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1H-Imidazo(2,1-b)purin-4(5H)-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, specific chemical shifts (δ) and coupling constants (J) are characteristic of the protons in the fused ring system and any substituents.
For instance, in the ¹H NMR spectrum of a substituted 1H-imidazo[2,1-b]purin-4(5H)-one, the protons on the imidazole (B134444) and purine (B94841) rings typically appear in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of neighboring atoms and substituents. For example, a study on a series of novel 1H-purin-6(9H)-one derivatives, which share a similar core structure, demonstrated how different substituents affect the proton chemical shifts. nih.gov
A representative analysis of a related compound, 3-hydroxy-3-[(3-hydroxy-1H-pyrazol-5-yl)methyl]indolin-2-one, shows distinct signals for the various protons. durham.ac.uk The aromatic protons appear as multiplets in the range of δ 6.73–7.17 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the pyrazole (B372694) ring appear as doublets at δ 2.90 and 3.05 ppm. durham.ac.uk The hydroxyl and amine protons often appear as broad singlets due to chemical exchange. durham.ac.uk
The following table summarizes representative ¹H NMR data for a related heterocyclic compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Ar-H | 7.71–7.76 | m | nih.gov | |
| Ar-H | 7.64–7.68 | m | nih.gov | |
| Ar-H | 7.53–7.57 | m | nih.gov | |
| Ar-H | 7.35–7.41 | m | nih.gov | |
| Ar-H | 7.20–7.28 | m | nih.gov | |
| CH₂ | 5.06 | s | nih.gov |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its chemical environment.
For this compound and its analogs, the ¹³C NMR spectrum reveals characteristic signals for the carbonyl carbon, as well as the carbons of the imidazole and purine rings. For example, in a study of related purine derivatives, the carbonyl carbon (C=O) signal was typically found at a downfield chemical shift. nih.gov The carbons of the aromatic and heteroaromatic rings resonate in the range of approximately δ 110–160 ppm. nih.govrsc.org
The analysis of a similar heterocyclic system, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, shows the carbon attached to fluorine at a downfield position (δ 164.44 ppm) due to the deshielding effect of the electronegative fluorine atom. nih.gov The other aromatic carbons appear between δ 113 and 150 ppm. nih.gov
The following table provides representative ¹³C NMR data for a related heterocyclic compound.
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O | 178.51 | durham.ac.uk |
| C (aromatic) | 160.48 | durham.ac.uk |
| C (aromatic) | 142.01 | durham.ac.uk |
| C (aromatic) | 138.04 | durham.ac.uk |
| C (aromatic) | 131.20 | durham.ac.uk |
| C (aromatic) | 129.12 | durham.ac.uk |
| C (aromatic) | 124.32 | durham.ac.uk |
| C (aromatic) | 121.45 | durham.ac.uk |
| C (aromatic) | 109.48 | durham.ac.uk |
| C-OH | 74.89 | durham.ac.uk |
| CH₂ | 34.38 | durham.ac.uk |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides key information about the carbonyl group and N-H bonds.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the electronic environment and hydrogen bonding. The N-H stretching vibrations of the imidazole and purine rings are expected to appear as one or more bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibrations within the heterocyclic rings typically appear in the 1000-1350 cm⁻¹ range. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings are usually found in the 1400-1600 cm⁻¹ region. rsc.org
The following table summarizes the characteristic IR absorption bands for a related compound.
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch | 3100-3500 | rsc.org |
| C=O stretch | 1650-1750 | rsc.org |
| C=C, C=N stretch | 1400-1600 | rsc.org |
| C-N stretch | 1000-1350 | rsc.org |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and identification of compounds.
In the analysis of this compound derivatives, LC-MS can be used to determine the molecular weight of the compound and to identify any impurities. nih.gov The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the intact molecule. nih.govrsc.org For example, a study on a related compound reported the calculated mass (m/z) and the found mass, which confirmed the identity of the synthesized molecule. rsc.org
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a crucial step in confirming the structure of a newly synthesized molecule.
For this compound, HRMS would provide an exact mass that can be compared to the calculated mass for the proposed chemical formula. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, in the characterization of novel purine derivatives, HRMS was used to confirm the elemental composition of the synthesized compounds. nih.gov
The following table shows an example of HRMS data for a related compound.
| Compound | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| C₁₂H₁₃N₅O₃ | 260.1142 | 260.1136 | durham.ac.uk |
Derivatization Strategies and Structure Activity Relationship Development for 1h Imidazo 2,1 B Purin 4 5h One Scaffolds
Design Principles for Modulating Biological Interactions
The fundamental design principle for modifying the 1H-Imidazo(2,1-b)purin-4(5H)-one scaffold is to systematically alter its structure to enhance interactions with biological targets and improve its pharmacological profile. The fused imidazole (B134444) and purine (B94841) ring system offers multiple positions for chemical modification, allowing for a thorough exploration of the chemical space around the core. ontosight.ai
Key design principles include:
Structure-Activity Relationship (SAR) Exploration: The primary goal of derivatization is to build a comprehensive understanding of how specific structural changes influence biological activity. This is achieved by creating libraries of related compounds where substituents at various positions are systematically varied. ontosight.ai
Target-Specific Modifications: Derivatives are designed to optimize interactions with specific biological targets. For instance, in designing inhibitors for enzymes like spleen tyrosine kinase (Syk), modifications are aimed at improving potency and selectivity for the target enzyme. nih.gov Similarly, for compounds intended to act as DNA intercalating agents, modifications are made to enhance binding to DNA. mdpi.com
Modulation of Physicochemical Properties: Substituents are strategically added to alter key properties such as solubility, stability, and lipophilicity. For example, introducing polar functional groups can improve aqueous solubility, which is often a desirable trait for therapeutic agents. nih.govnih.gov Conversely, increasing lipophilicity can in some cases enhance cell membrane permeability. nih.gov
Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, a hydrogen atom might be replaced by a methyl or ethyl group to explore the steric and electronic requirements of a binding pocket. researchgate.net
Impact of Substituent Groups on Activity Profiles
The type and position of substituent groups on the imidazopurinone scaffold and related heterocyclic systems have a profound impact on the resulting biological activity. Research has demonstrated that even minor modifications can lead to significant changes in potency and selectivity.
For example, in the development of antitumor agents from related purine derivatives, SAR analysis revealed several key trends. nih.gov The introduction of halogen atoms, a bulky bridging bond between a benzene (B151609) ring and a nitrogen atom, and longer alkyl (R2) substituents were all found to contribute to improved antitumor activity. nih.gov
In studies on imidazo[4,5-b]pyridine derivatives, substitution of the pyridine (B92270) nucleus with a bromine atom markedly increased antiproliferative activity against cancer cell lines. mdpi.com The most potent compounds in one study featured either an unsubstituted amidino group or a 2-imidazolinyl group attached to a phenyl ring at position 2. mdpi.comresearchgate.net
Similarly, for 1H-imidazo[4,5-c]quinolin-4-amine derivatives acting as A3 Adenosine (B11128) Receptor modulators, hydrophobic alkyl and cycloalkyl groups at the 2-position were found to be important for activity. nih.gov In another case, for imidazo[2,1-b]quinazolin-2-ones designed as platelet aggregation inhibitors, a lipophilic secondary amino group at position 6 or 7 was crucial for retaining potent activity. nih.gov
These findings are summarized in the table below, illustrating the effect of various substituents on the activity of imidazo-fused heterocyclic scaffolds.
| Scaffold | Substituent Type/Position | Observed Effect on Activity | Reference(s) |
| 1H-Purin-6(9H)-one Derivatives | Halogen atoms, bulky bridging bonds, longer R2 substituents | Improved antitumor activity | nih.gov |
| Imidazo[4,5-b]pyridines | Bromine on the pyridine nucleus | Markedly increased antiproliferative activity | mdpi.com |
| Imidazo[4,5-b]pyridines | Unsubstituted amidino or 2-imidazolinyl group at position 2 | Strong, selective antiproliferative activity against colon carcinoma | mdpi.comresearchgate.net |
| 1H-Imidazo[4,5-c]quinolin-4-amines | Hydrophobic alkyl/cycloalkyl groups at position 2 | Important for A3 Adenosine Receptor modulation | nih.gov |
| Imidazo[2,1-b]quinazolin-2-ones | Lipophilic secondary amino group at position 6 or 7 | Potent inhibition of platelet aggregation | nih.gov |
Development of Libraries of Imidazopurinone Derivatives
A cornerstone of modern medicinal chemistry is the synthesis and screening of compound libraries to identify novel bioactive agents and elucidate SAR. This strategy has been applied to the imidazopurinone scaffold and its analogues. Researchers design synthetic routes that allow for the creation of a large number of derivatives from a common intermediate.
For instance, one research effort involved the synthesis of two series of related heterocyclic compounds: 1H-purin-6(9H)-one derivatives (compounds 7a–o) and 3H-imidazo[4,5-d] ontosight.ainih.govnih.govtriazin-4(7H)-one derivatives (compounds 8a–m). nih.gov This library was then screened for both herbicidal and antitumor activities, leading to the identification of compounds with promising activity in each category. nih.gov
Similarly, another study focused on creating a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines to evaluate their antiproliferative, antibacterial, and antiviral potential. researchgate.net This systematic approach allows for the efficient exploration of the chemical space around the core scaffold, facilitating the discovery of compounds with desired biological effects. The synthesis of four distinct groups of 1H-imidazo[4,5-c]quinolin-4-amine derivatives was also undertaken to characterize their function as A3 adenosine receptor modulators, with modifications at the 2-position and the 4-amino position. nih.gov
Stereochemical Considerations in Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in biological activity. The specific spatial orientation of substituents can determine how effectively a molecule binds to its target, such as an enzyme's active site or a receptor's binding pocket.
In another example, the derivatization of a 2-cycloheptenyl-substituted 1H-imidazo[4,5-c]quinolin-4-amine via epoxidation resulted in the formation of two distinct diastereomeric oxirane compounds. nih.gov These diastereomers, having different spatial arrangements of the epoxide ring relative to the main scaffold, were separated and characterized, highlighting that synthetic modifications can readily introduce stereochemical complexity that must be considered during drug development. nih.gov
Future Directions and Emerging Research Avenues
Advancements in Synthetic Methodologies and Catalyst Development
The synthesis of the 1H-Imidazo(2,1-b)purin-4(5H)-one core and its derivatives is crucial for enabling further biological and medicinal chemistry studies. Current research focuses on developing more efficient, scalable, and environmentally benign synthetic routes.
Novel synthetic strategies for related purinone and fused imidazole (B134444) systems often involve multi-step sequences. For instance, the synthesis of novel 1H-purin-6(9H)-one derivatives has been achieved through a process that includes the reduction of a nitro group, followed by the construction of the imidazole ring via nucleophilic substitution and cyclization. nih.gov The reaction conditions, such as temperature, have been found to significantly influence the yield and purity of the products. nih.gov
Future advancements are likely to focus on the development of novel catalysts to improve the efficiency and selectivity of these reactions. For example, in the synthesis of other fused imidazole heterocycles like 1H-benzo nih.govnih.govimidazo[1,2-c] nih.govnih.govoxazin-1-one derivatives, a silver carbonate/trifluoroacetic acid (Ag2CO3/TFA) catalyst system has been shown to effectively promote intramolecular oxacyclization. nih.gov This catalytic system demonstrates high regioselectivity, favoring the desired 6-endo-dig cyclization. nih.gov The development of analogous catalytic systems for the synthesis of this compound could provide significant advantages over existing methods. Furthermore, the use of organocatalysts, such as glutamic acid in the synthesis of triaryl-1H-imidazoles, represents a greener alternative to metal-based catalysts that could be explored for imidazopurinone synthesis. researchgate.net
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel bioactive compounds. For the this compound scaffold, these approaches can be used to predict the biological activities of new derivatives and to understand their interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational technique. Both 2D and 3D-QSAR models have been successfully applied to related heterocyclic structures to predict their biological activities. For example, 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have led to the development of models with high predictive power. nih.gov These models, in conjunction with molecular docking, have identified key structural features responsible for the inhibitory activity, guiding the design of more potent analogues. nih.gov Similar QSAR studies on imidazopyridazine derivatives have been used to design potent inhibitors of malarial kinase PfPK7. nih.gov
For this compound, the application of such computational methods could accelerate the discovery of derivatives with specific biological functions. By building robust QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. Molecular dynamics simulations can further provide insights into the binding modes of these compounds with their biological targets, aiding in the optimization of their affinity and selectivity. nih.gov
Exploration of Novel Biochemical Targets and Signaling Pathways
A critical area of future research is the identification and characterization of the biochemical targets and signaling pathways modulated by this compound and its derivatives.
It has been established that imidazopurinones are a significant class of DNA adducts formed from the reaction of DNA with glyoxal (B1671930) and methylglyoxal, which are reactive dicarbonyl metabolites. nih.gov The methylglyoxal-derived imidazopurinone, specifically 3-(2'-deoxyribosyl)-6,7-dihydro-6,7-dihydroxy-6/7-methylimidazo-[2,3-b]purine-9(8)one isomers, has been identified as a major DNA adduct in human cells and is associated with an increased frequency of DNA strand breaks. nih.gov This finding directly links this compound to DNA damage and repair pathways. The overexpression of glyoxalase 1, an enzyme involved in the detoxification of methylglyoxal, is linked to tumor multidrug resistance and appears to be a cellular defense mechanism against the formation of these imidazopurinone adducts. nih.gov
Future research will likely delve deeper into the cellular consequences of the formation of these adducts and explore other potential biochemical targets. It is plausible that this compound derivatives could interact with various enzymes and receptors, thereby modulating different signaling pathways. For instance, other imidazo-containing compounds have been shown to influence key signaling pathways such as the interferon production pathway and general signal transduction pathways involving G-proteins and receptor tyrosine kinases. nih.govyoutube.com Investigating whether derivatives of this compound can modulate such pathways could open up new avenues for therapeutic intervention.
Development of Imidazopurinone-Based Chemical Probes and Research Tools
The unique structure of this compound makes it an attractive scaffold for the development of chemical probes and research tools to investigate various biological processes.
Fluorescent probes are powerful tools for visualizing and tracking molecules in living systems. A promising strategy for developing probes based on the imidazopurinone core is to incorporate a fluorophore into the molecule. For example, a novel fluorescent probe based on an imidazo[1,2-a]pyridine (B132010) scaffold has been successfully designed to detect cysteine in living cells and zebrafish. nih.gov This probe utilizes the acryloyl group as a recognition site and exhibits a significant fluorescence enhancement upon reaction with cysteine. nih.gov A similar design principle could be applied to the this compound structure to create probes for specific analytes or to monitor the activity of certain enzymes.
Furthermore, the development of biotinylated or otherwise tagged derivatives of this compound could facilitate the identification of its binding partners through affinity purification and mass spectrometry-based proteomics. These research tools would be invaluable for elucidating the full spectrum of biological interactions of this important class of molecules.
Q & A
Q. What are the established synthetic routes for 1H-Imidazo[2,1-b]purin-4(5H)-one?
The compound is synthesized via a multi-step process starting from 1-substituted xanthine derivatives. Key steps include:
- Treatment with phosphoryl chloride to form chloropurinone intermediates.
- Reaction with aminoalcohols to yield 2-(hydroxyalkylamino)purinones.
- Cyclocondensation using thionyl chloride to form the final imidazo[2,1-b]purinone framework . Methodological optimization focuses on reagent stoichiometry, solvent selection, and reaction temperature to minimize side products.
Q. How is structural characterization and purity validation performed for this compound?
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and functional group integrity .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>97% required for biological assays) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns critical for understanding biomolecular interactions .
Q. What preliminary biological activities are associated with 1H-Imidazo[2,1-b]purin-4(5H)-one?
The compound exhibits:
- Kinase Inhibition: Targets Aurora kinases and cyclic phosphodiesterases (PDEs) due to structural mimicry of purine .
- Antiviral Activity: Demonstrated in derivatives by interfering with viral replication machinery .
- DNA/RNA Interaction: The imidazo-purine scaffold binds to nucleic acids, potentially disrupting replication or transcription .
Advanced Research Questions
Q. How can synthetic yields be improved during the cyclocondensation step?
Optimization strategies include:
- Catalytic Additives: Using tetrabutyl ammonium bromide to enhance reaction efficiency .
- Temperature Control: Maintaining reflux conditions (e.g., 24 hours in DMF) to ensure complete cyclization .
- Purification Techniques: Column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .
Q. How can contradictory data on biological activity be resolved across studies?
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., kinase inhibition assays using ATP-competitive binding assays) .
- Structural Isomerism: Use X-ray crystallography to confirm active conformations and rule out regioisomeric byproducts .
- Cellular Context: Validate activity in multiple cell lines to account for tissue-specific target expression .
Q. What structural modifications enhance target selectivity for therapeutic applications?
Key modifications include:
- Substituent Introduction: Adding halogen or methyl groups at position 6 improves kinase selectivity (e.g., Aurora kinases vs. PDEs) .
- Deuterated Analogs: Isotopic labeling (e.g., N2,3-Etheno-2'-deoxyguanosine-d3) aids in metabolic tracking without altering activity .
- Spirocyclic Derivatives: Tetracyclic fused systems increase binding affinity for DNA helicases .
Q. What challenges arise in synthesizing tetracyclic imidazo[2,1-b]purinone derivatives?
Challenges include:
- Regioselectivity: Competing pathways during cyclization require protecting groups (e.g., acetyl) to direct reaction outcomes .
- Side Reactions: Over-oxidation or ring-opening byproducts are mitigated by controlled thionyl chloride use .
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying .
Methodological Considerations
- Data Analysis: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with kinase targets .
- Contradiction Resolution: Employ meta-analysis of historical datasets (1997–2027) to identify trends in purine analog efficacy .
- Safety Protocols: Handle thionyl chloride and phosphoryl chloride in fume hoods due to toxicity; monitor waste disposal per OSHA guidelines .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
